Ammonium carbonate

Description

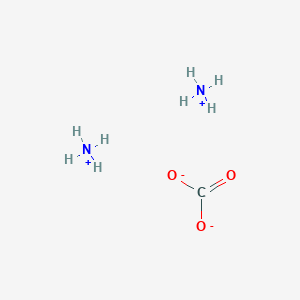

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Ammonium bicarbonate inhibits fungi because the bicarbonate anion supplies the alkalinity necessary to establish an antifungal concentration of free ammonia. |

|---|---|

CAS No. |

506-87-6 |

Molecular Formula |

CH5NO3 |

Molecular Weight |

79.056 g/mol |

IUPAC Name |

azane;carbonic acid |

InChI |

InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3 |

InChI Key |

ATRRKUHOCOJYRX-UHFFFAOYSA-N |

impurities |

Ammonium carbonate |

SMILES |

C(=O)([O-])[O-].[NH4+].[NH4+] |

Canonical SMILES |

C(=O)(O)O.N |

Color/Form |

Colorless or white crystals Shiny, hard, colorless or white prisms or crystalline mass |

density |

1.57 at 68 °F (USCG, 1999) - Denser than water; will sink 1.586 g/cu cm 1.58 g/cm³ |

melting_point |

95 °F (USCG, 1999) 107 °C (decomposes) Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water. |

Other CAS No. |

506-87-6 8013-59-0 10361-29-2 |

physical_description |

Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses. Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder White crystals or crystalline powder Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline] COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. |

Pictograms |

Irritant |

Related CAS |

10361-29-2 |

shelf_life |

Decomposes on exposure to air with lose of ammonia and carbon dioxide, becoming white and powdery and converting into ammonium bicarbonate. |

solubility |

Freely soluble in water. Insoluble in ethanol Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade) Insoluble in ethanol, benzene 24.8 g/100 g water at 25 °C In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water. Solubility in water, g/100ml at 20 °C: 17.4 (good) |

Synonyms |

Carbonic Acid, Diammonium Salt; Ammonium Carbonate; Ammonium Carbonate; ((NH4)2CO3); Bis(ammonium) Carbonate; Diammonium Carbonate |

vapor_pressure |

58.9 [mmHg] 7.85 kPa (58.9 mm Hg) at 25.4 °C |

Origin of Product |

United States |

Elucidation of Decomposition Kinetics and Reaction Mechanisms of Ammonium Carbonate

Pathways of Thermal Dissociation and Gaseous Byproduct Evolution

The thermal decomposition of ammonium (B1175870) carbonate is a process that proceeds through multiple pathways, leading to the evolution of several gaseous byproducts. At standard temperature and pressure, ammonium carbonate slowly decomposes, and upon heating, this process is significantly accelerated. wikipedia.orgatamanchemicals.com

(NH₄)₂CO₃(s) → 2NH₃(g) + CO₂(g) + H₂O(g) acs.orgyoutube.com

However, the decomposition is not a single-step event. Initially, ammonium carbonate can decompose into ammonium bicarbonate (NH₄HCO₃) and one molecule of ammonia (B1221849). wikipedia.orgatamanchemicals.com This intermediate, ammonium bicarbonate, is also thermally unstable and further decomposes into carbon dioxide, water, and a second molecule of ammonia. wikipedia.orgatamanchemicals.com

The decomposition pathways are:

(NH₄)₂CO₃ → NH₄HCO₃ + NH₃ wikipedia.orgatamanchemicals.com

NH₄HCO₃ → H₂O + CO₂ + NH₃ wikipedia.org

The evolution of these gaseous byproducts—ammonia, carbon dioxide, and water vapor—is responsible for the compound's use as a leavening agent in baking and as the active component in smelling salts. wikipedia.orgyoutube.com The decomposition is endothermic, meaning it absorbs heat from its surroundings to proceed, typically occurring at temperatures between 50°C and 100°C. acs.orgvaia.com

Kinetic Studies of Reversible Dissociation Processes

The dissociation of ammonium carbonate is a reversible process, meaning the gaseous products can react to reform the solid compound under certain conditions. youtube.com Kinetic studies are crucial for understanding the rates and mechanisms of both the forward (decomposition) and reverse (synthesis) reactions.

Research into the reversible decomposition of ammonium carbamate (B1207046) (a related compound often found in commercial ammonium carbonate) into ammonia and carbon dioxide has shed light on the potential role of carbamic acid (NH₂COOH) as an intermediate. acs.orgureaknowhow.comacs.org While direct evidence for gas-phase carbamic acid has been elusive in some studies, mechanistic proposals often involve its formation and subsequent decomposition. acs.orgacs.org

One proposed mechanism suggests the reversible decomposition of ammonium carbamate on the solid's surface into surface-bound carbamic acid, ammonia, and carbon dioxide. acs.orgureaknowhow.com These molecules can then desorb from the surface. acs.org Computational studies indicate that gas-phase carbamic acid is a stable species, but its transient nature makes it difficult to detect experimentally. acs.orgacs.org The zwitterionic form of carbamic acid (+H₃NCOO⁻) is considered a probable intermediate in the decomposition of carbamic acid to ammonia and carbon dioxide. epa.gov

Environmental parameters, particularly temperature and pressure, significantly influence the rate of ammonium carbonate decomposition.

Temperature: As an endothermic reaction, the decomposition rate of ammonium carbonate increases with temperature. vaia.com Higher temperatures provide the necessary energy to break the chemical bonds, leading to a faster release of gaseous products. acs.orgvaia.com This temperature dependence is why smelling salts are more potent on a warm day. vaia.com The decomposition typically begins at temperatures above 58°C. carlroth.com

Pressure: The partial pressures of the gaseous products (ammonia and carbon dioxide) affect the equilibrium of the reversible reaction. An increase in the pressure of these gases in the surrounding environment can slow down or reverse the decomposition process, according to Le Chatelier's principle. Conversely, carrying out the decomposition in a vacuum or an open system where the gases can escape facilitates the forward reaction.

To quantitatively describe the kinetics of solid-state decompositions, non-isothermal thermogravimetric analysis (TGA) is often employed. This technique involves heating a sample at a constant rate and measuring the change in mass over time. The data obtained can be analyzed using various mathematical models, including the Kissinger and Coats-Redfern equations, to determine key kinetic parameters like activation energy (Ea) and the pre-exponential factor (A). scientific.netresearchgate.net

The Kissinger method is a widely used model-free isoconversional method that determines the activation energy from the shift in the peak decomposition temperature at different heating rates. researchgate.netmdpi.comacs.org Studies on the thermal dissociation of ammonium carbonate using non-isothermal TGA have utilized this method. d-nb.info For instance, one study subjected ammonium carbonate to heating rates of 2, 4, and 8 K/min, observing maximum reaction rates at temperatures of 96, 118, and 128 °C, respectively. d-nb.info The average activation energy was determined to be 77.39 kJ/mol. d-nb.info

The Coats-Redfern method is another integral method used to determine the reaction mechanism and kinetic parameters. scientific.netacs.org By plotting the appropriate function of the conversion degree against the reciprocal of the temperature, the activation energy and the most probable reaction mechanism can be identified. acs.org These methods are crucial for modeling the decomposition process and designing systems that utilize the controlled release of ammonia, such as in selective catalytic reduction (SCR) systems for NOx abatement. d-nb.inforesearchgate.net

Table 1: Kinetic Parameters for Ammonium Carbonate Decomposition

| Heating Rate (K/min) | Peak Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 2 | 96 | 77.39 (average) |

| 4 | 118 | 77.39 (average) |

| 8 | 128 | 77.39 (average) |

Data sourced from a non-isothermal thermogravimetric analysis study. d-nb.info

Catalytic Effects on Decomposition Profiles

The decomposition of ammonium carbonate can be influenced by the presence of catalysts. In the context of its use in solid oxide cells, the anode material can catalytically affect the decomposition. researchgate.net At 750 °C, aqueous ammonium carbonate was shown to catalytically decompose to form nitrogen, hydrogen, and carbon dioxide. researchgate.net This indicates that at high temperatures and in the presence of certain materials, the decomposition pathway and final products can be altered.

Furthermore, studies on related ammonia-releasing compounds, like ammonium nitrate (B79036), show that additives can significantly alter decomposition. For example, salts like calcium carbonate can act as inhibitors by reacting with acidic decomposition products, thereby stabilizing the compound. nih.gov While specific research on catalysts for ammonium carbonate decomposition is limited in the provided context, the principles of catalysis suggest that substances capable of interacting with the reactants or intermediates could modify the reaction rate and temperature profile.

Mechanistic Investigations of Related Carbonate Decompositions

Understanding the decomposition of other carbonate compounds provides a valuable comparative framework for the mechanisms involved in ammonium carbonate decomposition. The thermal decomposition of metal carbonates, such as those of calcium, magnesium, and zinc, has been extensively studied. researchgate.netugr.escapes.gov.br

A general mechanism for the decomposition of many solid carbonates involves a primary stage of congruent dissociative evaporation of the reactants. researchgate.net For example, the decomposition of calcium carbonate (CaCO₃) to calcium oxide (CaO) and carbon dioxide (CO₂) is a well-studied process. ugr.es Kinetic analyses of this reaction using non-isothermal methods have yielded activation energies around 176 ± 9 kJ/mol. ugr.es

Investigations into the decomposition of various carbonates (Ag, Cd, Zn, Mg, Ca, Sr, Ba) support a mechanism initiated by the formation of gaseous products at the surface. researchgate.net The study of limestone (calcium carbonate) decomposition shows that the reaction often follows a random nucleation and subsequent growth model, where the reaction starts at localized points and then spreads. mdpi.com The decomposition of zinc hydroxide (B78521) carbonate has also been analyzed using non-isothermal kinetics to determine its mechanism. capes.gov.br These studies highlight that factors like particle size, heating rate, and the surrounding gas atmosphere significantly impact the kinetics and mechanism of decomposition, principles that are also applicable to ammonium carbonate. mdpi.com

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Methods for Phase Identification and Speciation

Spectroscopic techniques are pivotal in identifying the different phases and chemical species present in ammonium (B1175870) carbonate systems. These methods provide detailed insights into the molecular vibrations and electronic transitions, which are essential for understanding the compound's behavior in various states.

Raman Spectroscopy for Equilibria Studies

Raman spectroscopy is a powerful, non-invasive technique used to study the complex equilibria in aqueous solutions of ammonium carbonate. epa.govacs.org This method allows for the identification and quantification of the various species present, such as bicarbonate, carbonate, and carbamate (B1207046) ions. epa.govacs.orgscilit.com

In aqueous solutions, ammonium carbonate exists in a complex equilibrium with ammonium bicarbonate, ammonium carbamate, ammonia (B1221849), and carbon dioxide. epa.govacs.org Raman studies have identified characteristic spectral bands for these species, enabling researchers to monitor their relative concentrations under different conditions of concentration and temperature. epa.govacs.org For instance, distinct Raman bands for bicarbonate (HCO₃⁻), carbamate (H₂NCOO⁻), and carbonate (CO₃²⁻) ions are observed around 1017 cm⁻¹, 1034 cm⁻¹, and 1065 cm⁻¹, respectively. epa.govacs.org Quantitative analysis of the intensities of these bands allows for the determination of equilibrium constants and thermodynamic parameters for the reactions occurring in solution. epa.govacs.org

Factor analysis of the Raman spectra can reveal the number of independent scattering components in the system, confirming the presence of multiple species in equilibrium. epa.gov Furthermore, Raman spectroscopy has been instrumental in demonstrating that carbamic acid is an unstable intermediate that decomposes into carbon dioxide and ammonia. epa.govacs.org Studies have also shown no evidence of urea (B33335) formation in ammonium carbamate solutions under typical conditions. epa.govacs.org

| Ion | Raman Band (cm⁻¹) |

| Bicarbonate (HCO₃⁻) | 1017 |

| Carbamate (H₂NCOO⁻) | 1034 |

| Carbonate (CO₃²⁻) | 1065 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for the qualitative analysis of ammonium carbonate and its related compounds. It is particularly useful for distinguishing between different ammonium-carbon compounds that may form under various reaction conditions. nih.gov For example, FTIR can be used to differentiate ammonium carbamate from other potential products in an aqueous ammonia-CO₂ system. acs.org

The infrared spectrum of ammonium carbonate shows characteristic absorption bands corresponding to the vibrations of the ammonium (NH₄⁺) and carbonate (CO₃²⁻) ions. In a study involving the synthesis of graphene oxide in an ammonium carbonate solution, ATR-FTIR spectroscopy was used to analyze the composition of the resulting material. nanochemres.org The FTIR spectra helped in identifying the functional groups present, confirming the synthesis of graphene oxide. nanochemres.org

Commercially available "ammonium carbonate" is often a double salt of ammonium bicarbonate and ammonium carbamate (NH₄HCO₃·NH₄CO₂NH₂). nih.gov The infrared absorption spectrum is a key characteristic used to identify this specific phase composition. nih.gov

Near-Infrared (NIR) Spectroscopy for Real-Time Analysis

Near-Infrared (NIR) spectroscopy has emerged as a valuable tool for the real-time, on-line analysis of ammonium carbonate and its related species, particularly in industrial settings. nih.govacs.org This non-destructive technique allows for the rapid quantification of components in a sample. process-insights.com

In the context of CO₂ capture using aqueous ammonia, where ammonium bicarbonate is a desired product, NIR spectroscopy has been successfully employed for its quantification. nih.govacs.org Studies have shown that NIR spectroscopy, in conjunction with elemental analysis, can provide accurate measurements of ammonium bicarbonate concentrations, with agreements within ±5% for a majority of samples. nih.govacs.org This capability makes NIR an ideal technique for monitoring and controlling the production of ammonium bicarbonate in a full-scale CO₂ scrubbing system. nih.govacs.org

The NIR region of the electromagnetic spectrum, typically ranging from 780 to 2500 nanometers, contains information about overtone and combination bands of fundamental molecular vibrations, such as those from N-H and O-H bonds. process-insights.comosti.gov This allows for the identification and quantification of species like ammonium uranates or ammonium uranyl carbonate in uranium ore concentrates. osti.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insights into the electronic structure of molecules and can be used to characterize ammonium carbonate and its reaction products. process-insights.comijprajournal.com This technique measures the absorption of ultraviolet and visible light by a sample, which corresponds to electronic transitions within the molecules. process-insights.comijprajournal.com

In a study on the synthesis of graphene oxide in an ammonium carbonate solution, UV-Vis spectroscopy was used to analyze the composition of the synthesized graphene oxide. nanochemres.org The UV spectrum showed an absorption peak around 264 nm, which was attributed to the partial reduction of graphene oxide. nanochemres.org The position and intensity of absorption bands in the UV-Vis spectrum can provide information about the extent of oxidation and the presence of different functional groups. nanochemres.org

UV-Vis spectroscopy is also employed in the study of complex coordination compounds involving carbonate ligands. For instance, in the characterization of [Carbonatotetraamminecobalt(III)] complexes, UV-Vis spectroscopy helped in understanding the distortion of the octahedral geometry of the complex cation during dehydration. mdpi.com

Diffraction Techniques for Crystal Structure Determination

Diffraction techniques are indispensable for determining the precise arrangement of atoms within a crystalline solid, providing definitive information about the crystal structure of ammonium carbonate and its various forms.

Single-Crystal and Powder X-ray Diffraction

Both single-crystal and powder X-ray diffraction (XRD) are fundamental techniques for the structural elucidation of ammonium carbonate and its related compounds. mdpi.com

Single-crystal X-ray diffraction allows for the precise determination of the crystal structure, including unit cell dimensions, space group, and atomic coordinates. For example, the crystal structure of ammonium carbonate monohydrate ((NH₄)₂CO₃·H₂O) was determined using single-crystal neutron diffraction, which is analogous to single-crystal XRD. researchgate.net The study revealed an orthorhombic crystal system with the space group Pnma. researchgate.net Similarly, the crystal structure of a mixed Np(V)-ammonium carbonate, (NH₄)[NpO₂CO₃], was elucidated using single-crystal X-ray diffraction, providing detailed information about its structural features. mdpi.com

Powder X-ray diffraction (PXRD) is used for phase identification and can also be employed for crystal structure refinement. It is a crucial tool for characterizing polycrystalline materials. PXRD has been used to study the thermal decomposition of metal ammonium carbonates, tracking the structural changes as the compounds are heated. researchgate.net In the context of CO₂ capture, XRD can qualitatively distinguish ammonium bicarbonate from other possible products. nih.govacs.org Furthermore, the phase composition of commercial "ammonium carbonate" has been identified as a double salt of ammonium bicarbonate-carbamate using its characteristic X-ray powder diffraction pattern. nih.gov

| Compound | Crystal System | Space Group | Reference |

| Ammonium Carbonate Monohydrate ((NH₄)₂CO₃·H₂O) | Orthorhombic | Pnma | researchgate.net |

| (NH₄)[NpO₂CO₃] | Orthorhombic | Pnma | mdpi.com |

Neutron Powder Diffraction for Hydrogen Atom Localization

Neutron powder diffraction is a powerful technique for determining the complete crystal structure of materials, offering a significant advantage over X-ray diffraction in locating light atoms, particularly hydrogen. acs.org Neutrons scatter from atomic nuclei, and their scattering cross-section does not depend on the atomic number in a straightforward manner; light elements, such as hydrogen, scatter neutrons relatively strongly. acs.org This makes the technique especially suitable for accurately determining the positions of hydrogen atoms in hydrogenous compounds. researchgate.net

In the case of ammonium carbonate monohydrate, (NH₄)₂CO₃·H₂O, single-crystal neutron diffraction has been employed to precisely determine its structure. csic.es The analysis of diffraction data collected at 10 K confirmed that the crystal is orthorhombic with the space group Pnma. csic.es The negative scattering length of the hydrogen isotope ¹H results in negative peaks in the scattering density map, which allows for the unambiguous identification and refinement of hydrogen atom positions. csic.es This study found no evidence of a phase transition between 10 K and 273 K. csic.es The ability to accurately locate hydrogen atoms is crucial for understanding the extensive hydrogen-bonding network within the crystal, which dictates many of its physical properties. csic.es The barrier to the free rotation of the ammonium ions was estimated to be 36 kJ mol⁻¹ based on the observed librational frequency. csic.es

Below are the unit-cell parameters for ammonium carbonate monohydrate determined by neutron diffraction at 10 K.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 12.047 (3) |

| b (Å) | 4.453 (1) |

| c (Å) | 11.023 (3) |

| Volume (ų) | 591.3 (3) |

| Z | 4 |

Thermal Analysis Methods for Compositional and Kinetic Assessment

Thermal analysis techniques are essential for investigating the thermal stability and decomposition kinetics of ammonium carbonate. By monitoring changes in physical properties as a function of temperature, these methods provide critical data on the compound's behavior upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For ammonium carbonate, TGA reveals its decomposition into gaseous products: ammonia, carbon dioxide, and water. youtube.com Studies have shown that the decomposition is a multi-stage process. akjournals.comktu.edu

A non-isothermal TGA study on the thermal dissociation of solid ammonium carbonate was conducted at various heating rates (2, 4, and 8 K/min). chemicalpapers.comd-nb.info The temperatures at which the highest rates of reaction occurred were found to be 96°C, 118°C, and 128°C, respectively. chemicalpapers.comd-nb.info At these points, the mass of the sample was reduced to one-third of its initial mass. chemicalpapers.com From this data, the average activation energy for the decomposition was calculated to be 77.39 kJ/mol. chemicalpapers.com TGA is also used to assess the thermal degradation of materials that use ammonium carbonate as a pore-forming agent. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, providing information on thermal transitions such as melting and decomposition. dtic.mil DSC analysis of ammonium carbonate shows a broad endothermic peak corresponding to its decomposition. researchgate.net One study reported this peak in a temperature range of 100-165°C, with a maximum at approximately 158°C. researchgate.net Another investigation found that decomposition begins at around 63°C, followed by two endothermic peaks at approximately 105°C and 147°C. wku.edu The differences in reported temperatures can be attributed to variations in experimental conditions, such as heating rate and sample purity.

| Technique | Observation | Temperature (°C) | Source(s) |

| TGA | Peak reaction rate (at 2 K/min) | 96 | chemicalpapers.comd-nb.info |

| TGA | Peak reaction rate (at 4 K/min) | 118 | chemicalpapers.comd-nb.info |

| TGA | Peak reaction rate (at 8 K/min) | 128 | chemicalpapers.comd-nb.info |

| DSC | Onset of decomposition | ~63 | wku.edu |

| DSC | Endothermic peak 1 | ~105 | wku.edu |

| DSC | Endothermic peak 2 | ~147 | wku.edu |

| DSC | Broad endothermic peak | 100-165 | researchgate.net |

For complex mixtures of ammonium salts, such as those containing ammonium carbonate, ammonium bicarbonate, and ammonium carbamate, determining the precise composition can be challenging. The pseudo-inverse method (PIM) is a computational technique that can be combined with TGA data to infer the composition of such mixtures. whiterose.ac.uk This approach relies on having the pure component TGA profiles and the TGA profile of the unknown mixture. whiterose.ac.uk By using the PIM, a reliable estimate of the composition of a binary mixture of ammonium salts can be developed. whiterose.ac.uk Research has shown that for mixtures of ammonium bicarbonate and ammonium carbamate, the PIM provides results that are in good agreement with experimental data. whiterose.ac.uk

Advanced Titration Methodologies for Quantitative Analysis

The quantitative analysis of ammonium carbonate via titration is complicated by the presence of multiple titratable species in solution: the carbonate ion (CO₃²⁻), the bicarbonate ion (HCO₃⁻), and the ammonium ion (NH₄⁺). researchgate.net Simple acid-base titrations often fail to distinguish between these components accurately.

Advanced titration methodologies are required to resolve this complexity. One effective approach is to perform a pH titration with a dilute acid and record the entire titration curve. researchgate.net By plotting pH versus titrant volume, multiple inflection points corresponding to the neutralization of different species can be identified. The final wave, at the lowest pH, typically represents the conversion of bicarbonate to carbonic acid (H₂CO₃), which decomposes to CO₂ and water. researchgate.net

Another advanced technique is back-titration. researchgate.net In this method, a known excess of a strong acid (like HCl) is added to the sample solution. This quantitatively converts all carbonate and bicarbonate species to carbonic acid. The excess, unreacted HCl is then back-titrated with a standardized strong base (like NaOH). researchgate.net This allows for the determination of the total amount of acid consumed by the sample, from which the initial amount of carbonate/bicarbonate can be calculated. researchgate.net Furthermore, conductometric titration, which measures the change in electrical conductance of the solution as the titrant is added, can be used as a highly sensitive alternative to traditional indicator-based methods for accurately locating the equivalence points. researchgate.net

Theoretical and Computational Chemistry Studies of Ammonium Carbonate

Density Functional Theory (DFT) for Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure and vibrational properties of ammonium (B1175870) carbonate and its related compounds. DFT calculations, often complemented by experimental data from techniques like Raman spectroscopy and neutron diffraction, provide a detailed understanding of bonding, molecular orbitals, and vibrational modes.

Athermal, zero-pressure DFT calculations have been performed to investigate the electronic structure and phonon spectrum of ammonium carbonate monohydrate. iucr.orgnih.goviucr.org These calculations have been crucial in confirming the absence of a phase transition in the temperature range of 10 to 273 K. iucr.orgnih.goviucr.org The calculated electron density maps from DFT are in good agreement with experimental data, providing a visual representation of the bonding within the crystal. researchgate.net

DFT has also been applied to study the vibrational spectra of ammonium carbonate monohydrate. iucr.orgnih.goviucr.org By performing a factor group analysis based on the normal vibrational modes of the free ammonium and carbonate ions and water molecule, the symmetry species of all Raman-active modes have be determined. nih.gov The DFT-calculated frequencies of these normal modes show good agreement with the observed Raman spectra at various temperatures, aiding in the assignment of the observed bands to specific molecular motions. nih.govresearchgate.net

Furthermore, DFT studies have been extended to other related compounds, such as ammonium carbamate (B1207046). iucr.org These studies have focused on understanding the influence of dispersion corrections on the calculated properties. iucr.org The use of dispersion-corrected DFT has been shown to be important for accurately describing the elastic properties and anisotropy in these systems. iucr.org DFT calculations have also been used to model the structures of complexes formed between ammonia (B1221849) and carbon dioxide, which are relevant to the formation of ammonium carbonate. mdpi.com

Ab Initio Investigations of Reaction Intermediates and Pathways

Ab initio computational studies, which are based on first-principles quantum mechanical calculations without empirical parameters, have been pivotal in understanding the reaction intermediates and pathways involving ammonium carbonate and its precursors. These studies provide detailed insights into the energetics and mechanisms of chemical reactions at the molecular level.

Researchers have employed ab initio methods to investigate the formation of ammonium carbamate from ammonia and carbon dioxide, a key step in the potential synthesis of urea (B33335). mdpi.com These calculations have helped to identify and characterize various reaction intermediates, including the 1:1 and 2:1 complexes of ammonia with carbon dioxide. mdpi.com The structures of these intermediates have been modeled, and their vibrational spectra have been calculated to aid in their experimental identification. mdpi.com

Ab initio studies have also been crucial in understanding the transformation of carbamic acid, a proposed intermediate, into ammonium carbamate and its subsequent decomposition. researchgate.net High-level ab initio calculations have been used to explore the potential energy surfaces of these reactions, providing information about transition states and activation barriers. researchgate.net For instance, the proton-transfer reaction in the ammonia-hydrogen chloride system, a model for proton transfer in ammonium salt formation, has been studied using ab initio methods. researchgate.net

Furthermore, ab initio molecular dynamics simulations have been utilized to study the decomposition of ammonium carbamate. researchgate.net These simulations can track the dynamic evolution of the system and provide insights into the reaction mechanism under different conditions. The effect of solvents on the reaction pathways has also been a subject of ab initio investigations, with studies focusing on the role of water in the hydrolysis of related compounds. capes.gov.br The hydrolysis of isocyanic acid, for example, has been studied using DFT calculations, revealing different reaction pathways depending on the presence of water. capes.gov.br

In the context of ribosomal biogenesis, a complex biological process, ab initio reconstruction techniques have been used to analyze cryo-EM data of ribosome assembly intermediates. oup.com While not directly focused on ammonium carbonate, this application demonstrates the power of ab initio methods in elucidating complex reaction pathways involving multiple components. oup.com

Simulations of Thermoelastic Behavior and Mechanical Properties

Simulations play a crucial role in understanding the thermoelastic behavior and mechanical properties of ammonium carbonate and its polymorphs, providing insights that are often difficult to obtain through experiments alone. These computational studies can predict how the material responds to changes in temperature and pressure.

Thermal Expansion and Compressibility Anisotropy

Computational simulations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the thermal expansion and compressibility of ammonium carbonate compounds. For ammonium carbonate monohydrate, DFT calculations have successfully predicted its thermal expansion behavior, including the negative thermal expansion observed along the c-axis. iucr.orgnih.govresearchgate.net This unusual property, where the material contracts along one axis upon heating, is well-captured by the simulations. ucl.ac.uk The calculations also predict that the a-axis will be the most compressible direction, while the c-axis will be the least compressible. nih.gov

In the case of ammonium carbamate, both α- and β-polymorphs have been studied using ab initio computational methods. iucr.orgnih.gov The simulations show good agreement with the experimentally observed thermoelastic behavior of α-ammonium carbamate. iucr.orgnih.gov A high degree of anisotropy in thermal expansion is predicted, with the b-axis being the most expandable. iucr.orgnih.gov Furthermore, the simulations reveal unusual compressive behavior in α-ammonium carbamate, predicting negative linear compressibility (NLC) along its a-axis at pressures above 5 GPa. iucr.orgnih.gov

The following table summarizes the calculated bulk modulus for the polymorphs of ammonium carbamate:

| Polymorph | V₀ (ų) | K₀ (GPa) |

| α-polymorph | 744 (2) | 16.5 (4) |

| β-polymorph | 713.6 (5) | 24.4 (4) |

Table: Calculated zero-pressure volume (V₀) and bulk modulus (K₀) for the α- and β-polymorphs of ammonium carbamate from DFT simulations. iucr.orgnih.gov

Polymorphic Stability and Phase Transitions

Computational studies are essential for determining the relative thermodynamic stability of different polymorphs and predicting pressure-induced phase transitions. For ammonium carbamate, DFT calculations have been used to evaluate the relative stability of the α- and β-polymorphs. iucr.orgnih.govresearchgate.net At ambient pressure, the α-polymorph is found to be the thermodynamically stable phase, with a calculated enthalpy difference of 0.399 kJ mol⁻¹ compared to the β-polymorph. iucr.orgnih.govresearchgate.net The calculations predict that a phase transition to the β-polymorph could occur at approximately 0.4 GPa. iucr.orgnih.govresearchgate.net

The influence of additives on the phase transitions of ammonium nitrate (B79036), a related compound, has also been investigated. Studies have shown that the addition of carbonate salts can alter the phase transition behavior of ammonium nitrate. researchgate.netmdpi.com For instance, the presence of certain carbonate materials can lead to the absence of a phase transition that typically occurs around 84-86 °C. researchgate.net The formation of solid solutions and changes in hydrogen bonding are considered key factors in these observed phase changes. icm.edu.pl

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for investigating the influence of solvents on the behavior of ammonium carbonate and its decomposition products at a molecular level. These simulations provide insights into solute-solvent interactions, transport properties, and reaction dynamics in solution.

Classical non-reactive MD simulations have been extensively used to explore the solvent effects on the thermal decomposition of ammonium carbamate. researchgate.net The products of this reversible decomposition are carbon dioxide (CO₂) and ammonia (NH₃), and their efficient removal from a carrier fluid is crucial for controlling the reaction. researchgate.net MD simulations can provide valuable information on the transport properties, such as diffusivity, of CO₂ and NH₃ in various solvents. researchgate.net

One study focused on the temperature and concentration dependence of the relative solubility and diffusivity of CO₂ and NH₃ in water, ethylene (B1197577) glycol, and their mixtures. researchgate.net Such simulations are performed at both standard conditions and the elevated temperatures relevant to the thermal decomposition reaction. researchgate.net Understanding these properties is key to improving the efficiency of processes that utilize the decomposition of ammonium carbamate, such as in certain heat pump technologies. researchgate.net

The accuracy of MD simulations is highly dependent on the force fields used to describe the interactions between atoms. For ionic systems like concentrated ammonium nitrate solutions, non-polarisable force fields can introduce inaccuracies, leading to artificial ion clustering. rsc.org To account for electronic polarisation effects, methods like the electronic continuum correction (ECC) have been employed, which involves rescaling the ionic charges. rsc.org This approach has been shown to yield results for density and surface tension that are in good agreement with experimental data. rsc.org

The choice of solvent model is also critical. Both implicit solvent models, which treat the solvent as a continuous medium, and explicit solvent models, which consider individual solvent molecules, are used. mdpi.com The selection of the model depends on the specific properties being investigated. mdpi.com For studying the detailed structure of solvation shells and specific solute-solvent interactions, explicit solvent models are generally preferred. mdpi.commdpi.com

Chemical Kinetics Modeling

Chemical kinetics modeling is essential for understanding and predicting the rates of reactions involving ammonium carbonate, such as its thermal decomposition and its reactions with other compounds. These models are often developed in conjunction with experimental data from techniques like thermogravimetric analysis (TGA).

The thermal dissociation of solid ammonium carbonate has been studied using non-isothermal TGA. chemicalpapers.com In one study, ammonium carbonate was subjected to different heating rates (2, 4, and 8 K/min), and the temperatures at which the maximum reaction rates occurred were determined to be 96, 118, and 128 °C, respectively. chemicalpapers.com At these points, the mass of the sample was reduced to one-third of its initial mass. chemicalpapers.com From the experimental data, the average activation energy for the decomposition was calculated to be 77.39 kJ/mol. chemicalpapers.com A kinetic model was developed to predict the temperatures of maximum reaction rate for a given heating rate. chemicalpapers.com

The kinetics of the conversion reaction of gypsum with ammonium carbonate have also been investigated. chemicalpapers.com It was found that the reaction is second order and that the diffusion of dissolved gypsum through the liquid film at the surface of the solid particles is the rate-limiting step. chemicalpapers.com A mathematical model was proposed to predict the conversion of gypsum based on these findings. chemicalpapers.com

Furthermore, chemical kinetics modeling has been applied to the synthesis of ammonium bicarbonate from the reaction of CO₂ and aqueous ammonia. whiterose.ac.uk A model was developed to evaluate the evolution of vibrationally excited levels and species concentrations, particularly for CO₂ molecules activated by non-thermal plasma (NTP). whiterose.ac.uk This modeling helps in understanding how NTP can enhance the reaction yield. whiterose.ac.uk

In the context of carbon capture, the reaction of CO₂ with amines has been studied using kinetic and theoretical methods. acs.org These studies support an intermolecular mechanism for the formation of ammonium carbamate, which is relevant to the broader chemistry of ammonium carbonate systems. acs.org

The kinetics of the dissolution of malachite in ammonia/ammonium carbonate solutions have also been modeled. researchgate.net A mathematical model was proposed to represent the reaction kinetics, and the activation energy for the dissolution was determined. researchgate.net

Emerging Applications in Carbon Capture, Utilization, and Environmental Remediation

Development of Advanced Carbon Capture and Utilization Technologies

Researchers are actively exploring the use of ammonium (B1175870) carbonate in innovative carbon capture and utilization (CCU) strategies, aiming to convert captured carbon dioxide into valuable products and integrate it into industrial processes.

One promising application is the use of ammonium carbonate as an intermediate in the production of formic acid. The process generally involves the reaction of ammonium carbonate with formic acid to produce ammonium formate (B1220265), which can then be heated to yield formic acid and ammonia (B1221849). youtube.comyoutube.com The reaction is a neutralization process where the ammonium carbonate reacts with formic acid to produce ammonium formate, carbon dioxide, and water. youtube.com

A proposed process for formic acid formation from a carbon dioxide source involves the following key stages:

Absorption: Carbon dioxide is captured from a source, such as flue gas, using an amine solution to form ammonium bicarbonate. google.comresearchgate.net

Hydrogenation: The ammonium bicarbonate is then hydrogenated to produce ammonium formate. researchgate.net

Thermal Decomposition: The resulting ammonium formate is heated to a temperature range of 50 - 250 °C, which splits it into formic acid and the original amine, which can be recycled. google.com

| Step | Reactants | Products | Temperature Range (°C) |

| Absorption | CO₂, Amine Solution | Ammonium Bicarbonate | - |

| Hydrogenation | Ammonium Bicarbonate | Ammonium Formate | - |

| Decomposition | Ammonium Formate | Formic Acid, Amine | 50 - 250 |

This interactive data table summarizes the key steps in the conversion of CO₂ to formic acid via an ammonium carbonate intermediate.

Ammonium carbonate plays a role in amine-based systems for CO₂ capture. In these systems, CO₂ reacts with amines in an aqueous solution to form soluble carbonate and bicarbonate salts. bellona.org The presence of moisture can lead to the formation of ammonium bicarbonate/carbonate, which can enhance the efficiency of CO₂ capture by supported amines. acs.org

The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbon of CO₂, forming carbamic acid, which is then deprotonated to produce a carbamate (B1207046) ion. mdpi.com In the presence of water, the initially formed carbamate can be hydrolyzed into an alkyl ammonium bicarbonate, which is a more favorable 1:1 CO₂/amine stoichiometry. acs.org The ability of ammonium carbonate solutions to effectively capture and react with carbon dioxide is being explored for various industrial applications. patsnap.com

Ammonia-based processes are being investigated for the removal of CO₂ from flue gases. The absorption of carbon dioxide into ammonium carbonate solutions is a known method for capturing CO₂ from gas streams. google.com This process can be integrated into flue gas treatment systems. For instance, in a chilled ammonia process, chilled ammonium bicarbonate is used to drive the separation of CO₂. bellona.org

Furthermore, ammonia-based flue gas desulfurization (FGD) systems, which remove sulfur dioxide (SO₂), can be conceptually linked to decarburization. In these systems, ammonia reacts with SO₂ to form ammonium sulfite, which is then oxidized to ammonium sulfate (B86663), a saleable fertilizer. power-eng.com While focused on SO₂, the chemistry of ammonia with acidic gases like CO₂ suggests potential for integrated systems that address multiple pollutants. The reaction of flue gas CO₂ with ammonia in the gas phase can lead to the formation of solid ammonium bicarbonate, achieving significant CO₂ removal. researchgate.net

Role in Ion Exchange Processes for Water Treatment and Desalination

Ammonium carbonate is utilized in the regeneration of ion exchange resins for water treatment and desalination. icm.edu.pl In this process, the cation and anion exchange resins, which have captured undesirable ions from the water, are treated with an ammonium carbonate solution. The cations on the resin are exchanged for ammonium ions, and the anions are exchanged for carbonate ions. icm.edu.pl

This method offers the advantage of being a circular process, as the ammonium carbonate can be recovered from the regeneration waste waters through distillation and reused. icm.edu.pl This reduces chemical consumption and minimizes waste generation. icm.edu.pl Studies have shown that this regeneration method can achieve an efficiency of over 95%. icm.edu.pl The process has been successfully applied to the desalination of sugar juices. icm.edu.pl

| Feature | Description | Reference |

| Process | Regeneration of cation and anion exchange resins. | icm.edu.pl |

| Regenerant | Ammonium carbonate solution. | icm.edu.pl |

| Mechanism | Cations exchanged for NH₄⁺, anions for CO₃²⁻. | icm.edu.pl |

| Advantage | Circular process with regenerant recovery. | icm.edu.pl |

| Application | Desalination of sugar juices. | icm.edu.pl |

This interactive data table highlights the key aspects of using ammonium carbonate in ion exchange processes.

Advanced Materials Synthesis for Environmental Applications

Ammonium carbonate serves as a precursor in the synthesis of advanced materials with significant potential for environmental applications.

Graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor, has garnered interest for its photocatalytic properties, which can be applied to environmental remediation. nih.govmdpi.com Carbon nitrides can be synthesized through the thermal polymerization of nitrogen-rich precursors. mdpi.com Ammonium carbonate-derived carbon nitrides have demonstrated potential in photocatalysis. patsnap.com

These materials can be used for the degradation of organic pollutants in water under visible light irradiation. nih.gov The photocatalytic activity of carbon nitrides can be enhanced by increasing their crystallinity through various synthesis methods. rsc.org Research has shown that carbon nitride-based photocatalysts are effective in degrading various pharmaceutical compounds present in wastewater. nih.gov

Mitigation of Greenhouse Gas Emissions through Production Processes

The production process of ammonium carbonate and ammonium bicarbonate itself can be a method for mitigating greenhouse gas emissions, specifically by capturing CO₂ from industrial flue gas. Ammonia-based absorption technologies, often referred to as ammonia scrubbing, offer a promising approach to reduce CO₂ emissions from major sources like power plants and cement production. rsc.org

In this process, flue gas containing CO₂ is scrubbed with an ammonia solution. The ammonia reacts with CO₂ and water to form ammonium carbonate, which then reacts with additional CO₂ to produce ammonium bicarbonate. This effectively captures the CO₂ in the form of a stable, solid product. The primary reaction product is typically ammonium bicarbonate, which can be precipitated as crystals. rsc.org

The efficiency of CO₂ removal via ammonia scrubbing can be quite high, with studies showing removal efficiencies of up to 95% or more under optimal conditions. The effectiveness of the capture is influenced by factors such as absorption time, CO₂ flow rates, and the concentration of the ammonia solution. rsc.org

Interactive Table: CO₂ Removal Efficiency via Ammonia Carbonation

| Parameter | Condition | CO₂ Removal Efficiency | Reference |

|---|---|---|---|

| NH₃/Flue Gas Flow Ratio | Increased from 0.02 to 0.12 | Increased from ~9% to ~50% | |

| General Operation | Proper Conditions | >95% | |

| Optimal Lab Scale | 110 min absorption, 0.5 L/min CO₂ flow, 15% NH₄OH | Maximized Product Quantity | rsc.org |

This process not only captures CO₂ but also converts it into a valuable chemical product, ammonium bicarbonate, which has applications in various industries, including agriculture as a fertilizer. rsc.org This positions ammonia scrubbing as a viable technology for CO₂ capture and utilization. rsc.org

Research in Agricultural Chemistry and Soil Interactions

Sustainable Nutrient Recovery for Fertilizer Production

The synthesis of ammonium (B1175870) carbonate from nutrient-rich liquid waste streams is a cornerstone of its revival in sustainable agriculture. mdpi.com This approach not only provides a valuable fertilizer but also addresses waste management challenges.

Valorization of Liquid Waste Streams

A significant area of research focuses on the valorization of liquid waste, particularly from anaerobic digestion. repec.orgresearchgate.net The digestate from this process is a rich source of nitrogen, primarily in the form of ammonium ions (NH₄⁺), and carbon. mdpi.comresearchgate.net This makes it an ideal feedstock for producing ammonium carbonate fertilizers without the need for extensive chemical transformations. repec.orgresearchgate.net

The process typically involves stripping ammonia (B1221849) (NH₃) and dissolved carbon dioxide (CO₂) from the digestate. mdpi.com These gases are then condensed to form a liquid condensate of dissolved ammonium bicarbonate and ammonium carbonate. mdpi.com This liquid can be further concentrated, often using methods like two-stage reverse osmosis, to crystallize solid ammonium carbonate compounds. mdpi.com Research has demonstrated the potential to produce high-purity ammonium bicarbonate (99.5%) from digestate gas on a large scale. mdpi.com This method of production also shows significant environmental benefits, with a 25% lower global warming potential and a 50% lower eutrophication potential compared to the direct application of liquid digestate. mdpi.com

Strategies for Enhancing Fertilizer Stability and Reducing Nitrogen Losses

A primary challenge with ammonium carbonate fertilizers is their instability in moist environments, leading to the volatilization of ammonia and a reduction in nitrogen use efficiency. mdpi.comresearchgate.net Current research is actively exploring methods to enhance their stability.

Development of Granulation and Coating Technologies

Granulation and coating are physical methods being developed to improve the stability of ammonium carbonate fertilizers. mdpi.com Granulation involves forming larger particles, which reduces the specific surface area that comes into contact with the air and soil, thereby slowing down decomposition. google.com Various patents and studies describe the use of inorganic binders in the granulation process. mdpi.com

Coating technologies involve applying a protective layer of organic or mineral materials to the fertilizer granules. mdpi.commdpi.com This layer acts as a barrier, controlling the release of nutrients and reducing losses. mdpi.com For instance, some methods propose using urea-formaldehyde as a coating agent to reduce ammonia emissions. fertilizer.org The use of additives like biochar within the fertilizer matrix can also absorb decomposition products such as ammonia and carbon dioxide, further preventing their loss to the atmosphere. mdpi.comgoogle.com

Formation of More Stable Compound Derivatives

Chemical modification is another key strategy to stabilize ammonium carbonate. This involves reacting it with other compounds to form more stable derivatives. researchgate.net

One approach is the mechanochemical treatment of ammonium bicarbonate with magnesium hydrogen phosphate, which results in the formation of struvite (MgNH₄PO₄·6H₂O). researchgate.net This more stable compound not only reduces ammonia loss by slowing its release but also provides additional essential nutrients like magnesium and phosphorus. mdpi.comresearchgate.net Similarly, reacting ammonium carbonate with zinc-containing minerals can produce more stable double salts, such as Zn(NH₃)CO₃, which have shown reduced ammonia volatilization in soil. acs.org

Another method involves adding ammonium sulfate (B86663) during the ammonium bicarbonate production process. researchgate.net The resulting complex has increased stability and a longer shelf life. researchgate.net Nitrification inhibitors, such as dicyandiamide (B1669379) (DCD), can also be incorporated. researchgate.net DCD slows the conversion of ammonium to nitrate (B79036), reducing the risk of nitrate leaching and nitrous oxide emissions. researchgate.net When combined with ammonium bicarbonate, DCD has been found to decrease ammonia volatilization losses by 53% and extend fertilizer availability significantly. mdpi.com

Table 1: Methods and Additives to Increase Ammonium Bicarbonate Stability

| Stabilization Method | Additive/Process | Effect | Reference |

|---|---|---|---|

| Physical | Granulation with inorganic binders | Reduces surface area, slows decomposition | mdpi.com |

| Coating with organic/mineral materials | Creates a protective barrier, controls nutrient release | mdpi.com | |

| Chemical | Ion binding with biochar, humic acids | Adsorbs free ammonium ions | mdpi.com |

| Formation of more stable compounds | |||

| - with Magnesium Hydrogen Phosphate | Forms struvite (MgNH₄PO₄·6H₂O), provides Mg and P | researchgate.net | |

| - with Ammonium Sulfate | Forms a more stable complex, increases shelf life | researchgate.net | |

| - with Dicyandiamide (DCD) | Inhibits nitrification, reduces ammonia volatilization | researchgate.net |

Impacts on Soil Microbial Ecology and Biochemical Cycles

Ammonium carbonate fertilizers directly influence the microbial communities and biogeochemical processes within the soil. ceon.rs

Effects on Organotrophic Microorganisms and Nitrogen-Fixing Bacteria

Research indicates that the application of ammonium carbonate compounds can stimulate the growth of beneficial soil microorganisms. ceon.rs Studies have shown that these fertilizers encourage the development of asporogenic organotrophic microorganisms and nitrogen-fixing bacteria in the plant's root zone (rhizosphere). ceon.rs This is attributed to ammonium carbonate being an accessible source of both nitrogen and carbon for many microbes. ceon.rs The decomposition of the fertilizer releases CO₂, which can also enhance microbial activity. ceon.rs

The positive impact on nitrogen-fixing bacteria, such as oligoazotrophic and anaerobic nitrogen-fixing microorganisms, is particularly noteworthy. ceon.rs One study found that in maize rhizospheric soil, the use of ammonium carbonate compounds led to 18% more oligoazotrophic bacteria and 123% more anaerobic nitrogen-fixing microorganisms compared to the application of ammonium nitrate. ceon.rs This enhancement of the nitrogen-fixing microflora can improve the biological fixation of atmospheric nitrogen, contributing to better plant nutrition and soil fertility. ceon.rssdstate.edu Furthermore, the application of ammonium carbonate has been linked to an increase in the abundance of beneficial microbes like Gemmatimonas, Sphingomonas, Pseudomonas, Lysobacter, and Bacillus in the rhizosphere. nih.gov

Influence on Nitrification Activity and Soil Enzyme Profiles

Ammonium carbonate exhibits a notable influence on soil biological activities, particularly concerning nitrification and enzyme profiles. Research comparing ammonium carbonate compounds (ACC) with ammonium nitrate demonstrates that the application of ACC contributes to a decrease in nitrification activity. wikipedia.org In one study, while the application of ammonium nitrate increased the quantity of nitrifying bacteria by 3.1-3.7 times compared to the control, the use of ACC led to a 3.3-fold decrease in these bacteria. wikipedia.org This reduction in nitrification is significant for creating ecologically safer, soil-protecting agricultural technologies. wikipedia.org

Furthermore, ammonium carbonate has been shown to have a positive effect on the enzymatic activity within the soil. Studies indicate that new agrochemicals based on ammonium carbonate compounds increase the activity of soil enzymes. wikipedia.org This enhanced enzyme activity, coupled with the development of beneficial microbial associations, contributes to improved soil fertility. wikipedia.org

| Fertilizer Treatment | Change in Nitrifying Bacteria Quantity (vs. Control) | Reference |

|---|---|---|

| Ammonium Nitrate | 3.1-3.7 times increase | wikipedia.org |

| Ammonium Carbonate Compounds (ACC) | 3.3 times decrease | wikipedia.org |

Amino Acid Dynamics in Rhizospheric Soil

The application of ammonium carbonate-based fertilizers has been found to positively affect the amino acid content in the rhizospheric soil. wikipedia.org The rhizospheric zone, the soil region immediately surrounding plant roots, is a critical area for nutrient exchange. The increase in free amino acids in this zone is a key indicator of enhanced biological activity and soil fertility. wikipedia.orgcharchem.org

The mechanism behind this increase may be linked to the dual nutrient supply of ammonium carbonate, which provides both nitrogen (N) and carbon dioxide (CO2). wikipedia.orgereztech.com The elevated concentration of carbon dioxide in the rhizosphere is suggested to boost nitrogen assimilation by plants, leading to the production of organic acids and amino acids. ereztech.com This dynamic interplay between the fertilizer, soil microbes, and plant roots ultimately contributes to improved vegetation quality and production. wikipedia.org

Mitigation of Phytotoxicity in Organic Waste Management

Ammonium carbonate has emerged as an effective agent for reducing phytotoxicity in green waste, a significant challenge in organic waste management. nih.govnih.govamericanelements.com A novel method known as ammonium incubation utilizes ammonium salts to detoxify green waste, making it a viable substitute for non-renewable resources like peat in horticultural substrates. nih.govamericanelements.com

Studies have systematically shown that among various ammonium salts, including bicarbonate and sulfate, ammonium carbonate is particularly effective at reducing phytotoxicity. nih.govnih.gov The process involves incubating green waste with ammonium carbonate, which lowers the carbon-to-nitrogen (C/N) ratio, enhances microbial activity, and promotes the degradation of phytotoxic substances like organic acids (e.g., malic acid, citric acid) and total phenolic content. nih.govnih.gov

Research has identified optimal conditions for this detoxification process. Under these conditions, the germination index (GI), a measure of phytotoxicity, can be stabilized at non-phytotoxic levels. nih.govamericanelements.com For instance, one study concluded that incubating pruning waste with 1% ammonium carbonate was optimal, as it significantly reduced organic acid concentrations and eliminated phytotoxicity. nih.gov This low-cost, low-energy method presents a sustainable solution for converting green waste into valuable agricultural resources. nih.govwikipedia.org

| Parameter | Optimal Value/Condition | Reference |

|---|---|---|

| Ammonium Salt | Ammonium Carbonate | nih.govnih.gov |

| Concentration | 1.0% - 1.5% | nih.govnih.gov |

| Temperature | 30 °C | nih.govamericanelements.com |

| Duration | 5 days | nih.govnih.govamericanelements.com |

| Aeration | Regular aeration | nih.govamericanelements.com |

| Resulting Germination Index (GI) | >100% (non-phytotoxic) | nih.gov |

Integration with Nanotechnology for Enhanced Agricultural Efficiency

The integration of ammonium carbonate with nanotechnology offers a promising pathway to developing more efficient and environmentally friendly fertilizers. fishersci.ca Conventional carbon-based fertilizers, including ammonium carbonate and urea (B33335), are susceptible to decomposition and hydrolysis, which can lead to nutrient loss and environmental concerns. fishersci.ca

Nanotechnology provides innovative solutions to enhance the stability and efficiency of these fertilizers. One approach involves incorporating carbon-nano constituents, such as nano-graphite and carbon-colloidal particles, during the production of ammonium carbonate fertilizers. ereztech.comfishersci.ca These nanomaterials help to create a more compact and ordered structure, which increases the water and thermal stability of the final fertilizer product. ereztech.com

A composite material of ammonium bicarbonate, a nitrification inhibitor, and carbon nanomaterials (nano-graphite-carbon-collosol) has been reported to significantly reduce greenhouse gas emissions. ereztech.com Field experiments with this nano-enhanced fertilizer showed that N2O emissions could be reduced by as much as 70% compared to the application of standard ammonium bicarbonate. ereztech.com Such advancements aim to increase fertilizer efficiency while minimizing environmental impact, representing a key step towards sustainable agriculture. fishersci.cafishersci.se

Innovations in Industrial Chemical Processes Utilizing Ammonium Carbonate

Applications in Hydrometallurgy and Metal Extraction

Ammonium (B1175870) carbonate plays a crucial role in hydrometallurgical processes for the extraction of various metals. Its ability to form soluble metal-ammine complexes makes it a selective and effective leaching agent.

Ammoniacal Leaching for Valuable Metal Recovery

Ammoniacal leaching using ammonium carbonate is a well-established hydrometallurgical technique for recovering valuable metals from ores and waste materials. tandfonline.comresearchgate.net This process is particularly effective for metals like copper, nickel, cobalt, and zinc. tandfonline.comgoogle.com The fundamental principle involves the dissolution of metal oxides or salts in an ammonia-ammonium carbonate solution, where the metals form soluble ammine complexes. researchgate.net For instance, in the recovery of zinc, the Schnabel Process utilizes ammonium carbonate to extract zinc from oxidized materials, forming a soluble zinc ammine complex, [Zn(NH₃)₄]²⁺. researchgate.net This method offers high selectivity, leaving impurities like lead, iron, and manganese in the solid residue. researchgate.net

The efficiency of ammoniacal leaching can be influenced by several factors, including the concentration of the leaching solution, temperature, and leaching time. For example, in the leaching of copper from malachite, a combination of ammonia (B1221849) and ammonium carbonate was found to be significantly more effective than either reagent alone, achieving over 98% copper recovery under optimal conditions. uj.ac.za Similarly, in the recycling of spent lithium-ion batteries, a process using ammonium carbonate in conjunction with ammonia and a reducing agent selectively leached cobalt, nickel, and lithium, demonstrating the adaptability of this method to complex materials. researchgate.netnih.gov Under optimized conditions, leaching efficiencies of 84.56% for Co, 90.31% for Li, and 64.13% for Ni were achieved. nih.gov

The process is also applied to industrial waste, such as metal-finishing wastewater treatment sludges, which can contain significant amounts of copper and nickel. epa.gov Two-stage leaching with concentrated ammonium carbonate at 50°C can effectively reduce the copper-plus-nickel content from about 10 percent to less than 1 percent. epa.gov

Table 1: Metal Recovery using Ammoniacal Leaching with Ammonium Carbonate

| Metal | Source Material | Leaching Efficiency | Reference |

|---|---|---|---|

| Copper (Cu) | Malachite | >98% | uj.ac.za |

| Cobalt (Co) | Spent Lithium-Ion Batteries | 84.56% | researchgate.netnih.gov |

| Lithium (Li) | Spent Lithium-Ion Batteries | 90.31% | researchgate.netnih.gov |

| Nickel (Ni) | Spent Lithium-Ion Batteries | 64.13% | researchgate.netnih.gov |

| Zinc (Zn) | Oxidized Zinc Materials | 90-98% | tandfonline.com |

Cerium Recovery from Rare Earth Processing

In the processing of rare earth elements, ammonium carbonate is utilized in the precipitation and recovery of cerium. After cerium is extracted and separated from other rare earths, often through solvent extraction, it can be precipitated from the solution as a cerium product by adding ammonium carbonate. researchgate.netscispace.com This cerium product can then be calcined to produce high-purity cerium oxide. researchgate.netscispace.com This method is part of broader strategies to efficiently process rare earth ores and recover valuable elements. researchgate.net

Use as a Reagent in Complex Chemical Syntheses

Ammonium carbonate serves as a versatile reagent in various complex chemical syntheses. atomscientific.comchemiis.com It acts as a source of both ammonia and carbonate ions, making it useful in the preparation of other ammonium salts and various organic compounds. atomscientific.comchemimpex.com For example, it is employed in the synthesis of 3,4-dihydropyrimidin-2(1H)-one and 1,4-dihydropyridine (B1200194) derivatives through Biginelli and Hantzsch reactions. sigmaaldrich.com It is also used in the preparation of ammonium carbonate buffers for various chemical reactions. sigmaaldrich.com

Electrochemical Technology for Waste Processing

Innovations in electrochemical technology have found a role for ammonium carbonate in waste processing, particularly for heavy alloy waste. An ammonium carbonate solution can be used as an electrolyte for the electrochemical processing of tungsten-heavy alloy (WHA) waste. globaljournals.orgresearchgate.net This method simplifies the separation of tungsten from other metals in the alloy, such as nickel, iron, and cobalt. globaljournals.org The process involves the electrochemical dissolution of the alloy waste in the ammonium carbonate electrolyte, where tungsten is oxidized and dissolves, while the other metals remain as a micro-dispersed residue. globaljournals.orgresearchgate.net This approach is considered more environmentally friendly as it avoids the use of large volumes of acids and the disposal of concentrated salt solutions. globaljournals.org Research has shown that using an alternating current can achieve a high oxidation rate of the alloy waste. globaljournals.org

Role in Production of Other Ammonium Compounds

Ammonium carbonate is a precursor in the production of other ammonium compounds. nih.govatamanchemicals.com For instance, it can react with acids to form the corresponding ammonium salt and carbon dioxide. atamanchemicals.com It is also a key component in the production of ammonium sulfate (B86663), a widely used fertilizer, which is formed by the reaction of ammonia and carbon dioxide. sigmaaldrich.com Furthermore, in the recycling of waste lead-acid batteries, ammonium carbonate is used as a desulfurizer, which results in the production of ammonium sulfate as a byproduct. google.com

Q & A

Q. What are the primary methods for synthesizing ammonium carbonate in laboratory settings?

Ammonium carbonate is synthesized via two main approaches:

- Solid-state reaction : Reacting ammonium sulfate ((NH₄)₂SO₄), ammonium chloride (NH₄Cl), and calcium carbonate (CaCO₃) in a furnace at controlled temperatures. This method produces a mixture of ammonium carbonate and bicarbonate .

- Gas-phase reaction : Passing carbon dioxide (CO₂) through aqueous ammonia (NH₃), followed by crystallization under controlled humidity and temperature to minimize decomposition . Key considerations: Use inert atmospheres to prevent premature decomposition and monitor pH to stabilize the product.

Q. How does ammonium carbonate decompose under varying temperature conditions, and what analytical techniques are used to study this process?

Ammonium carbonate decomposes in a stepwise manner:

- Stage 1 (25–60°C) : Loss of ammonia (NH₃) and carbon dioxide (CO₂), forming ammonium bicarbonate (NH₄HCO₃) .

- Stage 2 (>60°C) : Further decomposition into NH₃, CO₂, and water (H₂O) . Analytical methods:

- Thermogravimetric Analysis (TGA) : Quantifies mass loss during heating.

- Differential Scanning Calorimetry (DSC) : Measures heat flow to identify endothermic/exothermic transitions .

Note: Decomposition kinetics are sensitive to atmospheric moisture; use sealed containers or dry nitrogen environments .

Q. What safety protocols are essential when handling ammonium carbonate in experimental setups?

Critical safety measures include:

- Ventilation : Use fume hoods to avoid inhalation of NH₃ vapors, which cause respiratory irritation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Storage : Keep in airtight, opaque containers (glass or plastic) at ≤25°C to limit decomposition. Avoid metal containers due to corrosion risks .

- Emergency response : For spills, neutralize with weak acids (e.g., citric acid) and collect residue for hazardous waste disposal .

Advanced Research Questions

Q. How can Plackett-Burman (P-B) experimental design be applied to optimize ammonium carbonate synthesis parameters?

The P-B design screens critical variables efficiently:

- Factors tested : Reactant concentrations, temperature, stirring rate, and reaction time.

- Methodology :

Assign high/low levels to each factor (e.g., 0.5M vs. 1.5M NH₃).

Conduct 12 experimental runs (minimum for 9 variables) in triplicate .

Analyze via ANOVA to identify statistically significant parameters (e.g., NH₃ concentration and CO₂ flow rate dominate yield).

Application: This design reduces experimental redundancy and isolates key variables for further Response Surface Methodology (RSM) optimization .

Q. What kinetic models describe the thermal dissociation of ammonium carbonate, and how do heating rates affect activation energy calculations?

The dissociation follows nth-order kinetics , modeled via the Arrhenius equation:

- Activation energy (Eₐ) : For ammonium carbonate, (determined by TGA at multiple heating rates) .

- Heating rate effects : Higher rates shift peak decomposition temperatures () but improve accuracy by reducing side reactions . Experimental validation: Use Kissinger or Ozawa methods to correlate with heating rates (), ensuring for reliability .

Q. How can researchers resolve contradictions in reported decomposition pathways of ammonium carbonate under different atmospheric conditions?

Discrepancies arise from humidity and gas-phase interactions:

- Dry environments : Decomposition proceeds via NH₄HCO₂ intermediates .

- Humid environments : Hydrolysis accelerates, producing NH₃ and CO₂ directly . Resolution strategy:

Conduct controlled-atmosphere TGA with in-situ FTIR to track gas evolution.

Compare kinetic profiles under N₂ vs. air to isolate moisture effects .

Validate with isotopic labeling (e.g., ) to trace reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.